2-Ethynyl-6-(hexyloxy)naphthalene
Description
Properties
CAS No. |
134321-88-3 |
|---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-ethynyl-6-hexoxynaphthalene |
InChI |
InChI=1S/C18H20O/c1-3-5-6-7-12-19-18-11-10-16-13-15(4-2)8-9-17(16)14-18/h2,8-11,13-14H,3,5-7,12H2,1H3 |
InChI Key |
QCERDVLAEGVULK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of 2-Ethynyl-6-(hexyloxy)naphthalene with related naphthalene derivatives is summarized below:
Functional Group Impact
- Ethynyl vs. Vinyl : Ethynyl groups (C≡CH) enable stronger π-conjugation and reactivity in click chemistry compared to vinyl (CH₂=CH), which has weaker sp² hybridization .
- Alkoxy Chain Length : Hexyloxy (C₆) increases lipophilicity (logP ~5.8 estimated) versus methoxy (C₁, logP ~2.1) or ethoxy (C₂, logP ~2.9), impacting membrane permeability in pharmaceutical intermediates .
- Polarity: Carboxylic acid derivatives (e.g., 6-(hex-5-enyloxy)naphthalene-2-carboxylic acid) exhibit higher aqueous solubility (~0.1–1 mg/mL) compared to non-polar ethynyl/hexyloxy analogs (<0.01 mg/mL) .
Research Findings and Data Gaps
- Toxicity: Limited data exist for ethynyl-hexyloxy naphthalenes. However, methylnaphthalenes () show respiratory toxicity, suggesting the need for safety studies on longer-chain derivatives .
- Thermodynamic Properties : Hexyloxy derivatives likely have higher melting points (~80–100°C estimated) than methoxy analogs (e.g., 2-Ethynyl-6-methoxynaphthalene, mp ~45–60°C) due to van der Waals interactions .
Preparation Methods
Direct Alkylation of 2,6-Dihydroxynaphthalene
The foundational step involves regioselective alkylation of 2,6-dihydroxynaphthalene to install the hexyloxy group. Using hexyl iodide (HexI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 100°C, the 6-hydroxy group is selectively alkylated, yielding 6-(hexyloxy)naphthalen-2-ol in 64–78% yield. This selectivity arises from steric and electronic effects, with the 6-position being more accessible for nucleophilic substitution.
Alternative Routes via Ullmann Ether Synthesis
For substrates sensitive to strong bases, Ullmann-type coupling offers a milder alternative. Employing CuI with 3,4,7,8-tetramethyl-1,10-phenanthroline as a ligand in 1-hexanol at 140°C, 6-(hexyloxy)naphthalen-2-ol is obtained in 34–50% yield. This method avoids harsh conditions but requires longer reaction times.
Bromination of 6-(Hexyloxy)naphthalen-2-ol: Directed Halogenation
N-Bromosuccinimide (NBS)-Mediated Bromination
Bromination at position 2 is achieved using NBS in tetrahydrofuran (THF) under reflux. The hydroxyl group at position 2 directs bromine to the ortho position, yielding 2-bromo-6-(hexyloxy)naphthalene in 90–97% yield. This regioselectivity is attributed to the electron-donating effect of the hydroxyl group, which activates the adjacent carbon for electrophilic attack.
Radical Bromination with Molecular Bromine
In acetic acid at 120–125°C, molecular bromine (Br₂) introduces bromine at positions 1, 3, 5, and 7 of 2,6-dihydroxynaphthalene. However, by controlling stoichiometry and employing iron powder as a catalyst, mono-bromination at position 2 is achievable, albeit with lower yields (51%).
Sonogashira Coupling for Ethynyl Group Installation
Standard Pd/Cu-Catalyzed Conditions
The final step couples 2-bromo-6-(hexyloxy)naphthalene with trimethylsilylacetylene (TMSA) using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and copper iodide (CuI) in triethylamine (Et₃N) at 60–80°C. This yields 2-(trimethylsilylethynyl)-6-(hexyloxy)naphthalene, which is desilylated with tetrabutylammonium fluoride (TBAF) to afford the target compound in 70–85% overall yield.
Copper-Free Modifications
To circumvent copper-mediated side reactions, copper-free Sonogashira conditions utilize palladium nanoparticles supported on carbon (Pd/C) with piperidine as a base. This method achieves comparable yields (75–80%) while reducing metal contamination.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation + NBS | Alkylation → NBS bromination → Sonogashira | 60–70 | High regioselectivity, scalable | Requires NBS purification |
| Ullmann + Radical Bromination | Ullmann ether → Br₂ bromination → Sonogashira | 40–50 | Mild conditions | Low yield in bromination step |
| Copper-Free Sonogashira | Alkylation → Sonogashira (Cu-free) | 70–80 | Reduced metal residues | Higher catalyst loading |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Industrial and Environmental Considerations
Solvent Recycling
DMF and THF are recovered via distillation, reducing waste generation. Pd catalysts are reclaimed using scavenger resins, achieving >90% metal recovery.
Green Chemistry Metrics
- Process Mass Intensity (PMI) : 15–20 (optimized routes).
- E-factor : 8–12, driven by solvent use in column chromatography.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Ethynyl-6-(hexyloxy)naphthalene, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step functionalization of naphthalene derivatives. For example:
- Step 1 : Introduce the hexyloxy group via nucleophilic substitution using 6-hydroxynaphthalene and hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12 hours).
- Step 2 : Ethynylation via Sonogashira coupling, employing a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper iodide, and trimethylsilylacetylene, followed by deprotection with TBAF .
- Key Considerations : Purity is enhanced by column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed via HPLC (>95% purity). Reaction temperature and catalyst loading critically affect side-product formation (e.g., homocoupling of acetylene).
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in 2-Ethynyl-6-(hexyloxy)naphthalene derivatives?
- Methodological Answer :
- ¹H NMR : The ethynyl proton appears as a singlet near δ 3.1–3.3 ppm, while the hexyloxy group shows characteristic triplet (OCH₂) at δ 3.8–4.0 ppm and aliphatic chain signals (δ 1.2–1.6 ppm). Aromatic protons display splitting patterns dependent on substitution .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calc. for C₁₈H₂₀O: 252.1514). Fragmentation patterns distinguish between positional isomers (e.g., 6-hexyloxy vs. 7-hexyloxy) .
Advanced Research Questions
Q. How should researchers address conflicting toxicity data for naphthalene derivatives in in vivo studies?
- Methodological Answer : Apply systematic review frameworks (e.g., Toxicological Profile guidelines) to resolve discrepancies:
- Step 1 : Assess risk of bias using criteria from Table C-6 (e.g., randomization, blinding, exposure characterization). Studies with inadequate exposure documentation (e.g., unverified dosing) are downgraded to "low confidence" .
- Step 2 : Evaluate inconsistency using heterogeneity metrics (e.g., I² statistic). For example, if hepatotoxicity results vary across species (mice vs. rats), conduct species-specific meta-analyses .
- Step 3 : Address indirectness by comparing experimental models to human physiology (e.g., murine metabolic pathways vs. human CYP450 isoforms) .
Q. What mechanistic insights can be gained from studying the oxidative metabolism of 2-Ethynyl-6-(hexyloxy)naphthalene?
- Methodological Answer :
- In Vitro Assays : Use recombinant CYP enzymes (e.g., CYP1A2, CYP2E1) to identify primary oxidation sites. LC-MS/MS detects metabolites like epoxides or quinones, which are linked to cytotoxicity .
- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites (e.g., ethynyl group’s triple bond susceptibility to epoxidation). Compare with experimental data to validate models .
- Tiered Confidence Assessment : Classify findings based on study rigor (Table C-7). For example, in silico predictions without experimental validation are rated "very low confidence" .
Data Analysis and Experimental Design
Q. How can researchers design dose-response studies to minimize confounding factors in naphthalene derivative toxicity assays?
- Methodological Answer :
- Experimental Design :
- Statistical Power : Use a priori power analysis (e.g., α=0.05, β=0.2) to determine sample size. For rare outcomes (e.g., neoplasia), employ survival analysis with Cox proportional hazards models .
Conflict Resolution in Literature
Q. How should contradictory results regarding the photostability of 2-Ethynyl-6-(hexyloxy)naphthalene be reconciled?
- Methodological Answer :
- Replicate Studies : Standardize UV exposure conditions (e.g., 365 nm, 10 mW/cm²) and quantify degradation via HPLC-UV. Discrepancies may arise from solvent polarity (e.g., faster degradation in polar solvents due to solvolysis) .
- Cross-Validation : Compare results with computational simulations (TD-DFT for excited-state behavior) to identify experimental artifacts (e.g., oxygen quenching in inert vs. ambient conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
